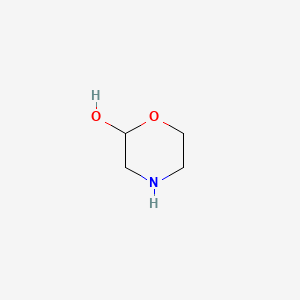

Morpholin-2-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

morpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-4-3-5-1-2-7-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNLPOQKBSLESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508901 | |

| Record name | Morpholin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-31-3 | |

| Record name | 2-Morpholinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Significance of Morpholin 2 Ol Systems

Morpholin-2-ol, as a chemical entity, is classified as a saturated heterocyclic compound. It belongs to the broader class of morpholines, which are six-membered rings containing both an amine and an ether functional group. The presence of a hydroxyl group at the C2 position introduces a chiral center, meaning this compound can exist as a pair of enantiomers. This stereochemical feature is of paramount importance in its application, as the biological activity of its derivatives is often dependent on the specific stereoisomer used.

The significance of the 2-hydroxylated morpholine (B109124) scaffold lies in its utility as a versatile intermediate. The hydroxyl group can be further functionalized or can participate in intramolecular reactions, making it a key component in the stereoselective synthesis of substituted morpholines. chemicalbook.com These substituted morpholines are prevalent in biologically active compounds and approved drugs, highlighting the importance of the this compound core in drug discovery. acs.org For instance, the morpholine ring is known to chelate with ATP-binding sites in kinases, making derivatives of this compound valuable precursors for anticancer agents.

Historical Development of Research on 2 Hydroxylated Morpholine Scaffolds

The investigation into 2-hydroxylated morpholine (B109124) systems can be traced back to studies on the metabolism of related compounds. A notable example is the research on N-nitrosodiethanolamine (NDELA), a potent carcinogen. Early studies identified N-nitroso-2-hydroxymorpholine (NHMor) as a mutagenic metabolite of NDELA. nih.gov This discovery spurred further investigation into the synthesis and biological activity of 2-hydroxylated morpholines.

Initial synthetic methods for compounds like N-nitroso-2-hydroxymorpholine were often low-yielding. Over time, more efficient synthetic routes have been developed. A significant advancement in the synthesis of the broader class of 2-hydroxylated morpholines has been the Petasis borono-Mannich reaction, a three-component reaction involving an aminoethanol, an arylboronic acid, and glyoxal (B1671930) to produce 2-hydroxy-3-aryl morpholines. researchgate.net This method and others have facilitated the exploration of a wide range of substituted 2-hydroxymorpholine derivatives.

Current Research Landscape and Emerging Trends

Current research on the 2-hydroxylated morpholine (B109124) scaffold is vibrant and multifaceted, with a strong emphasis on its application in medicinal chemistry. The morpholine moiety is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. acs.org

One of the prominent trends is the development of novel synthetic methodologies to access stereochemically pure and diversely substituted morpholin-2-ol derivatives. For example, the reduction of ketone precursors like tert-butyl 2-oxomorpholine-4-carboxylate using reagents such as diisobutylaluminium hydride (DIBAL-H) provides a common route to tert-butyl 2-hydroxymorpholine-4-carboxylate. vulcanchem.com This protected form of this compound is a key intermediate for creating more complex molecules.

Furthermore, the 2-hydroxymorpholine moiety is found in naturally occurring compounds with interesting biological activities. For instance, Bacilosarcin B, a natural product isolated from Bacillus subtilis, contains a rare 2-hydroxymorpholine moiety and has shown cytotoxic activity against HeLa cells. mdpi.commdpi.com The discovery of such natural products continues to inspire the synthesis and biological evaluation of new this compound derivatives.

The table below summarizes key research findings related to the synthesis and properties of selected 2-hydroxymorpholine derivatives.

| Compound Name | Synthetic Method | Key Findings |

| N-nitroso-2-hydroxymorpholine | Nitrosation and hydrolysis of N-(2-hydroxyethyl)aminoacetaldehyde diethylacetal. | Identified as a mutagenic metabolite of N-nitrosodiethanolamine. nih.gov |

| tert-butyl 2-hydroxymorpholine-4-carboxylate | Reduction of tert-butyl 2-oxomorpholine-4-carboxylate with DIBAL-H. | A key intermediate in the synthesis of kinase inhibitors and antivirals. vulcanchem.com |

| 2-Hydroxy-3-aryl morpholines | Petasis borono-Mannich reaction of arylboronic acids, glyoxal (B1671930), and 1,2-aminoethanols. | Provides a route to a variety of 3-aryl substituted 2-hydroxymorpholines. researchgate.net |

| Bacilosarcin B | Isolated from Bacillus subtilis. | A natural product containing a rare 2-hydroxymorpholine moiety with cytotoxic activity. mdpi.commdpi.com |

Scope and Rationale for Comprehensive Investigation

De Novo Synthesis of the this compound Ring System

The creation of the this compound ring from acyclic precursors, known as de novo synthesis, is a fundamental approach that allows for considerable structural diversity. Methodologies in this category often focus on efficiency and stereochemical control.

Cyclization Reactions and Methodologies

Cyclization reactions form the cornerstone of this compound synthesis, involving the formation of the heterocyclic ring from a linear precursor. These methods can be broadly categorized into intramolecular cycloadditions and heteroannulations, with a significant emphasis on achieving stereoselectivity.

Intramolecular cycloaddition and heteroannulation reactions represent powerful strategies for constructing the morpholine ring. These reactions involve the formation of multiple carbon-heteroatom bonds in a single step, often with a high degree of stereocontrol.

One notable approach involves the domino [4+2] heteroannulation. For instance, the reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols, promoted by a chiral phosphoric acid, proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal to yield C3-substituted morpholin-2-ones. acs.org This method provides an efficient route to enantioenriched morpholinones. Another strategy utilizes a palladium-catalyzed hydroamination reaction as a key step in the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. researchgate.net

Mercury(II)-salt-mediated cyclization has also been employed. For example, the intermolecular cyclization of alkynyl-carboxylic acids can produce six-membered morpholine-type ring compounds. beilstein-journals.org Additionally, an iron-catalyzed cyclization of readily available substrates has been shown to proceed with high efficiency and diastereoselectivity, yielding a variety of sulfur-containing heterocycles that can be precursors to morpholines. researchgate.net The TMSOTf-catalyzed intramolecular [4+2] cycloaddition of in situ generated aza-o-quinone methide offers an expedient and stereoselective route to cis/trans-fused furo/pyrano[3,2-c]tetrahydroquinolines. researchgate.net

A zinc chloride-catalyzed cyclizative 1,2-rearrangement provides a facile method for constructing C3-disubstituted morpholinones bearing an aza-quaternary center. nih.gov This reaction proceeds through a formal [4+2] heteroannulation followed by a 1,2-ester or amide migration. nih.gov

| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| Domino [4+2] Heteroannulation | Chiral phosphoric acid, Aryl/alkylglyoxals, 2-(Arylamino)ethan-1-ols | C3-substituted morpholin-2-ones | acs.org |

| Palladium-Catalyzed Hydroamination | Palladium catalyst, Carbamate-protected aziridines | 2,5-Disubstituted and 2,3,5-trisubstituted morpholines | researchgate.net |

| Mercury(II)-Salt-Mediated Cyclization | Hg(II) salts, Alkynyl-carboxylic acids | Six-membered morpholine-type rings | beilstein-journals.org |

| Zinc Chloride-Catalyzed Rearrangement | ZnCl₂, Achiral linear compounds | C3-disubstituted morpholin-2-ones | nih.gov |

Achieving stereocontrol in the synthesis of morpholin-2-ols is crucial, as the biological activity of these compounds is often dependent on their three-dimensional structure. wiley.com Several stereoselective strategies have been developed to produce enantiomerically pure or enriched morpholin-2-ols.

A practical and high-yielding synthesis of chiral 1,2-amino alcohols, which are precursors to chiral morpholin-2-ols, utilizes arylglyoxals and a pseudoephedrine auxiliary. researchgate.net This Brønsted acid-catalyzed reaction provides morpholinone products with high yields and selectivities. researchgate.net The resulting morpholine ring can then be converted into the desired 1,2-amino alcohol. researchgate.net

Another efficient method involves the addition of chiral beta-amino alcohols to (S)- or (R)-epichlorohydrin in the presence of LiClO₄ to afford chloro alcohols. researchgate.net These intermediates are subsequently treated with NaOMe to form epoxides, which undergo intramolecular cyclization to yield enantiomerically pure 2-(hydroxymethyl)morpholines. researchgate.net

The use of chiral auxiliaries, such as enantiopure 1,2-amino alcohols, in reactions with aryl glyoxals under Brønsted acid catalysis, leads to the formation of morpholinones through condensation and rearrangement. researchgate.net Furthermore, the first catalytic process using a chiral phosphoric acid-promoted reaction of aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols has been demonstrated to produce C3-substituted morpholin-2-ones with good to high enantioselectivity. acs.org This domino process involves a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org

| Starting Materials | Key Reagents/Catalysts | Product | Key Feature | Reference |

| Arylglyoxals, Pseudoephedrine auxiliary | Brønsted acid | Chiral morpholinones | High yield and selectivity | researchgate.net |

| Chiral beta-amino alcohols, (S)- or (R)-epichlorohydrin | LiClO₄, NaOMe | Enantiomerically pure 2-(hydroxymethyl)morpholines | One-pot procedure | researchgate.net |

| Aryl/alkylglyoxals, 2-(Arylamino)ethan-1-ols | Chiral phosphoric acid | C3-substituted morpholin-2-ones | High enantioselectivity | acs.org |

Intramolecular Cycloaddition and Heteroannulation Pathways

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot methodologies have been developed for the synthesis of this compound derivatives.

A notable example is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. acs.org This process, starting from commercial aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, and 1,2-ethanolamines, provides 3-aryl/alkyl morpholin-2-ones in good yields and high enantiomeric excess. acs.org Two of the three steps are stereoselectively catalyzed by a quinine-derived urea (B33335). acs.org

Another efficient one-pot procedure for synthesizing enantiomerically pure 2-(hydroxymethyl)morpholines involves the addition of chiral beta-amino alcohols to (S)- or (R)-epichlorohydrin, followed by base-induced cyclization. researchgate.net This method allows for a wide variation in the substitution pattern of the final product. researchgate.net

Furthermore, a one-pot synthesis of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol has been achieved through the reaction of 4-bromobenzaldehyde, 2-naphthol, and morpholine. nih.govoalib.com Microwave-assisted one-pot reactions have also been employed for the synthesis of 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives over an MgO solid base, demonstrating an environmentally friendly approach with short reaction times. researchgate.net

| Reaction Sequence | Starting Materials | Product | Reference |

| Knoevenagel/Asymmetric Epoxidation/DROC | Aldehydes, (Phenylsulfonyl)acetonitrile, Cumyl hydroperoxide, 1,2-Ethanolamines | 3-Aryl/alkyl morpholin-2-ones | acs.org |

| Addition/Cyclization | Chiral beta-amino alcohols, (S)- or (R)-Epichlorohydrin | Enantiomerically pure 2-(hydroxymethyl)morpholines | researchgate.net |

| Condensation | 4-Bromobenzaldehyde, 2-Naphthol, Morpholine | 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol | nih.govoalib.com |

| Microwave-Assisted Condensation | Morpholine/thiomorpholine-4-carbothioamide, Chloroacetyl chloride, Aldehyde | 5-Alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives | researchgate.net |

Post-Synthesis Functionalization of this compound

Once the this compound core has been synthesized, further diversification can be achieved through post-synthesis functionalization. This allows for the introduction of various substituents to fine-tune the properties of the molecule.

Regioselective Substitution at the Hydroxyl Group

The hydroxyl group of this compound is a key site for functionalization. Regioselective substitution at this position allows for the introduction of a wide range of chemical moieties, which can significantly impact the biological activity of the resulting derivatives.

The hydroxyl group can be converted into a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution. libretexts.org This strategy is commonly employed in alcohol chemistry to enable reactions that are otherwise difficult due to the poor leaving group ability of the hydroxide (B78521) ion. libretexts.org For instance, the hydroxyl group can be modified to improve its stability as a leaving anion, thereby enhancing its reactivity in SN2 reactions. libretexts.org

In the context of more complex systems, the electronic properties of substituents on the aromatic ring can influence the regioselectivity of reactions. For example, in the bromination of BINOL diacetate, the reduced electron-donating effect of the acetate (B1210297) groups compared to the hydroxyl groups alters the regioselectivity of electrophilic substitution from the 6-position to the 5-position. acs.org This highlights the subtle electronic effects that can be exploited to achieve regioselective functionalization.

Alkylation of NH-triazoles, a related heterocyclic system, has been shown to be regioselective, favoring substitution at the N-2 position due to both steric and electronic factors. mdpi.com While not directly on a this compound, this demonstrates the principles of regiocontrol in heterocyclic chemistry that can be applied by analogy.

N-Substitution and Derivatization on the Morpholine Nitrogen

The nitrogen atom of the morpholine ring serves as a key site for substitution and derivatization, enabling the synthesis of a wide range of functionalized molecules. These modifications are crucial for altering the physicochemical properties and for building more complex molecular architectures.

One prominent strategy involves the palladium-catalyzed N-arylation of ethanolamine (B43304) derivatives, which can be precursors to N-substituted morpholines. For instance, N-Boc protected amino alcohols can be converted to O-allyl ethanolamines. Following deprotection, a Pd-catalyzed N-arylation can be performed, leading to precursors for more complex morpholine structures. nih.gov Similarly, N-alkylation can be achieved through various methods. The reaction of morpholine with agents like ethyl chloroacetate (B1199739) can introduce an acetate group on the nitrogen, which can be further reacted to form hydrazides and other derivatives. researchgate.net

Another approach involves the reductive amination of a dialdehyde, formed by the periodate (B1199274) oxidation of ribonucleosides. This method allows for the introduction of various alkylamines onto the morpholine nitrogen in situ, yielding N-substituted morpholino nucleoside derivatives under mild conditions. nih.gov The nitrogen can also be protected using groups like trityl or benzhydryloxycarbonyl, which is a key step in the synthesis of morpholino-based polymers. google.com

More complex N-substitutions, such as the introduction of a chalcone-based moiety, have also been reported. This involves a two-step protocol to synthesize compounds like (E)-1-(biphenyl-4-yl)-3-(4-(5-morpholinopentyloxy) phenyl) prop-2-en-1-one (BMPP), showcasing the versatility of N-derivatization. researchgate.net

| Starting Material | Reagent(s) | Type of N-Substitution | Resulting Derivative Class | Source(s) |

| N-H Morpholine | Ethyl chloroacetate, triethylamine | N-Acetylation | Morpholin-N-ethyl acetate | researchgate.net |

| Ribonucleoside | Sodium periodate, Alkylamine hydrochloride | Reductive Amination | N-Alkyl morpholino nucleosides | nih.gov |

| Morpholine | Chalcone precursor | Multi-step synthesis | N-Chalcone derivative | researchgate.net |

| N-Allyl ethanolamine | Aryl bromide, Pd(OAc)₂, P(2-furyl)₃ | N-Arylation (part of cyclization) | N-Aryl morpholines | nih.gov |

| Morpholine | p-Nitrophenyl carbonate | Carbonylation | N-Carbamate derivative | google.com |

Synthesis of Complex Spiro- and Fused this compound Structures

The synthesis of this compound motifs within complex spirocyclic and fused ring systems has been achieved through various innovative cyclization strategies. These intricate structures are of significant interest in medicinal and materials chemistry.

Fused morpholine systems can be accessed through intramolecular reactions. For example, a palladium-catalyzed carboamination reaction of substituted ethanolamine derivatives can lead to fused bicyclic morpholines. nih.gov Another method involves the reaction of cis-isomeric amino alcohols of the sulfolane (B150427) series with dimethyl acetylenedicarboxylate, which affords morpholin-2-ones fused to a tetrahydrothiophene (B86538) 1,1-dioxide ring. researchgate.net The synthesis of morpholine-fused 1,2,3-triazoles has also been developed, starting from terminal alkynes via a multi-step, one-pot methodology involving oxirane ring-opening, click reaction, and azidation. acs.org A novel series of fused-ring benzomorpholine derivatives has been synthesized from 2-aminophenol, showcasing a pathway to 4-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-3-fluoroaniline derivatives. researchgate.net

Spirocyclic morpholine derivatives represent another class of complex structures. The synthesis of iminosugars spiro-linked with a morpholine-fused 1,2,3-triazole has been reported. acs.org This multi-step synthesis involves the creation of a C6-azido compound from a protected glucose derivative, followed by hydrolysis and intramolecular reductive aminocyclization to form the spiro-piperidine iminosugar linked to the morpholine-fused triazole. acs.org Additionally, spirooxindoles incorporating a morpholine-fused 1,2,3-triazole have been synthesized via a [3+2] cycloaddition reaction between an azomethine ylide and a triazolyl chalcone. mdpi.com

| Synthetic Strategy | Key Intermediates | Resulting Structure Type | Example | Source(s) |

| Intramolecular Pd-catalyzed Carboamination | Substituted ethanolamine derivatives | Fused Bicyclic Morpholine | Not specified | nih.gov |

| Cyclization of Sulfolane Amino Alcohols | cis-Amino alcohols of sulfolane, dimethyl acetylenedicarboxylate | Fused Morpholin-2-one (B1368128) | Tetrahydrothiophene-fused morpholin-2-one | researchgate.net |

| One-pot Click Chemistry & Cyclization | Triazolyl azido (B1232118) alcohols | Fused Morpholine-Triazole | Morpholine-fused triazoles | acs.org |

| Multi-step Synthesis from 2-Aminophenol | 2-Aminophenol | Fused Benzomorpholine | Benzomorpholine monofluoroaniline derivatives | researchgate.net |

| Intramolecular Reductive Aminocyclization | C6-azido sugar derivative | Spiro-Iminosugar Morpholine | Piperidine (B6355638) iminosugar spiro-linked with morpholine-fused triazole | acs.org |

| [3+2] Cycloaddition | Azomethine ylide, Triazolyl chalcone | Spirooxindole Morpholine | Spirooxindole-derived morpholine-fused-1,2,3-triazoles | mdpi.com |

Preparation of Related 2-Oxo-morpholine Derivatives (Morpholin-2-ones)

Morpholin-2-ones, also known as 2-oxo-morpholines, are lactone analogues of this compound and are significant synthetic targets. Their preparation is often achieved through the cyclization of β-amino alcohol precursors or via rearrangement reactions.

Synthesis via Beta-Amino Alcohols

A primary route to morpholin-2-ones involves the reaction of β-amino alcohols with suitable electrophilic partners. A novel and efficient method utilizes the reaction of β-amino alcohols with dialkyl dicyanofumarates. arkat-usa.orgresearchgate.netuzh.ch This reaction proceeds under mild conditions in dichloromethane (B109758) at room temperature through an addition-elimination-lactonization pathway, yielding functionalized morpholin-2-ones stereoselectively. arkat-usa.org

Another approach is the Ugi five-center three-component reaction (U-5C-3CR). This one-pot procedure uses commercially available glycolaldehyde (B1209225) dimer as a bifunctional component, which reacts with various α-amino acids and isocyanides to produce 3-substituted morpholin-2-one-5-carboxamide derivatives in moderate to good yields. acs.org

Furthermore, catalytic carbonylation of β-amino alcohols provides a pathway to morpholine-2,3-diones. In the presence of a palladium catalyst and copper iodide under carbon monoxide and oxygen pressure, intramolecular double carbonylation occurs to form the dione (B5365651) structure. oup.com Chiral morpholin-2-ones can be synthesized with high yields and selectivities from arylglyoxals and a pseudoephedrine auxiliary, catalyzed by a Brønsted acid. nih.gov

Rearrangement Reactions in Morpholinone Formation

Rearrangement reactions offer sophisticated pathways to construct the morpholin-2-one ring system, often allowing for the creation of complex substitution patterns and stereocenters.

A notable example is the ZnCl₂-catalyzed cyclizative 1,2-rearrangement. This method allows for the efficient synthesis of C3-disubstituted morpholin-2-ones, which bear aza-quaternary stereocenters, from readily available achiral linear compounds. The mechanism is proposed to proceed through a formal [4+2] heteroannulation followed by a 1,2-ester or amide shift. nih.gov This is distinct from the aza-benzilic ester rearrangement, which has been used to synthesize morpholinones with aza-tertiary stereocenters. nih.gov

The Stevens rearrangement is another powerful tool. A strategy has been developed for synthesizing polysubstituted morpholin-2-ones through Stevens rearrangements of tertiary amines that are activated in situ with epoxides in the presence of zinc halide catalysts. researchgate.net This method is applicable to a range of α-amino acid-derived tertiary amines. researchgate.net

Cascade reactions involving rearrangements have also been employed. For instance, reacting l-prolinol (B19643) with an arylglyoxal can give a 2-aroyl-1,3-oxazolidine intermediate. This intermediate then undergoes an acid-catalyzed cascade involving a ring-opening, a 1,2-aryl shift, and finally lactonization to yield fused morpholin-2-ones. acs.org

| Rearrangement Type | Catalyst/Conditions | Key Transformation | Resulting Structure | Source(s) |

| Cyclizative 1,2-rearrangement | ZnCl₂, 100 °C | [4+2] heteroannulation followed by 1,2-shift | C3-disubstituted morpholin-2-ones | nih.gov |

| Stevens Rearrangement | Zinc halide, Epoxide | In situ ylide formation and rearrangement | Polysubstituted morpholin-2-ones | researchgate.net |

| Cascade Ring-Opening/Rearrangement | Acid catalyst | Ring-opening, 1,2-aryl shift, lactonization | Fused morpholin-2-ones | acs.org |

| Aza-benzilic ester rearrangement | Chiral Brønsted acid | Rearrangement of α-iminium hemiacetals | Enantioenriched morpholinones | nih.gov |

Nucleophilic Reactivity at the C2-Hydroxyl Position

The hydroxyl group at the C2 position of the morpholine ring is a key site for functionalization. As a hemiaminal, this position is activated, making the hydroxyl group a viable leaving group, particularly after protonation or conversion to a more reactive intermediate. This reactivity is fundamental to the synthesis of a wide array of substituted morpholine derivatives.

The C2-hydroxyl group of this compound and its derivatives can be displaced by various nucleophiles, a process that is central to product diversification. These nucleophilic substitution reactions enable the introduction of a wide range of functional groups at the C2 position, leading to novel molecular scaffolds.

The substitution typically proceeds by activating the hydroxyl group to facilitate its departure. This compound hydrochloride, for instance, is considered an activated form that is primed for such reactions. biosynth.com The reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, promoted by a base, yields morpholine hemiaminals (this compound derivatives), which can then undergo further diastereoconvergent reactions. nih.gov These subsequent transformations, such as Hosomi–Sakurai allylation, likely proceed through an iminium intermediate, demonstrating the synthetic utility of the C2-OH group's reactivity. nih.gov

Strategies for synthesizing 2-substituted morpholines often exploit the reactivity of precursors that logically form a this compound equivalent. For example, the ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization, is a powerful method for producing a variety of 2-substituted and 2,3-disubstituted morpholines. researchgate.netbeilstein-journals.org This pathway underscores the C2 position as a hub for introducing substituents.

The diversification of products achievable through these substitution reactions is extensive. By selecting appropriate nucleophiles, a broad spectrum of functionalities can be installed on the morpholine core.

Table 1: Examples of Nucleophilic Additions and Substitutions for Morpholine Scaffolds

| Precursor/Intermediate | Nucleophile/Reagent | Resulting Product Class | Reference |

|---|---|---|---|

| 2-Tosyl-1,2-oxazetidine | α-Formyl carboxylates | 2-Substituted morpholine hemiaminals | nih.govacs.org |

| Activated Aziridines | Haloalcohols | 2-Substituted morpholines | researchgate.netbeilstein-journals.org |

| Morpholine Hemiaminals | Allyltrimethylsilane (Hosomi–Sakurai) | 2,3-Disubstituted morpholines | nih.gov |

| 2-Chloromethyl-morpholine | N-Boc-ethanolamine (via iodoacetalization) | Spirocyclic bis-morpholine acetals | acs.org |

Oxidative Transformations of Morpholin-2-ols

The oxidation of the C2-hydroxyl group in this compound systems is a fundamental transformation that typically yields the corresponding morpholin-2-one. This reaction converts the hemiaminal into a more stable lactam (an amide within a cyclic structure). The resulting morpholin-2-one scaffold is a valuable building block in medicinal chemistry and organic synthesis. nih.gov

Various oxidative methods can be employed. For instance, ruthenium-catalyzed oxidation has been used to convert precursor sulfimidates into sulfamidates, a key step in the synthesis of morpholinols that can be further transformed. unimi.it While direct oxidation of the parent this compound is not extensively detailed, analogous transformations are common. For example, 5-hydroxymorpholinones can be oxidized to give morpholine-3,5-diones. researchgate.net In broader studies of aqueous oxidation processes, alcohols are frequently transformed into stable ketone and carboxylic acid products. nih.gov

The oxidation of the morpholine ring itself can also occur under specific conditions. The presence of the ether oxygen tends to withdraw electron density from the nitrogen atom, influencing its reactivity. wikipedia.org However, oxidative reactions can be targeted at different positions depending on the reagents and substrate. For example, oxidative imidation reactions have been reported for the functionalization of morpholin-2-ones, which are the direct oxidation products of morpholin-2-ols. acs.org

Acid-Base Chemistry and Deprotonation Studies

This compound possesses both acidic and basic centers, leading to a rich acid-base chemistry profile. The nitrogen atom of the morpholine ring behaves as a base, capable of accepting a proton to form a morpholinium salt. wikipedia.orgatamanchemicals.com However, the electron-withdrawing effect of the ring's oxygen atom renders it less basic than structurally similar amines like piperidine. wikipedia.org The hydroxyl group at the C2 position is weakly acidic and can be deprotonated under suitable basic conditions.

The ability to undergo protonation and deprotonation is crucial for its reactivity. evitachem.com For example, treatment with hydrochloric acid readily forms this compound hydrochloride, which can enhance water solubility and activate the hydroxyl group for nucleophilic substitution. biosynth.comevitachem.com

Advanced deprotonation studies on related heterocyclic systems often employ strong, non-nucleophilic bases to generate reactive intermediates. For example, turbo Grignard reagents (like i-PrMgCl·LiCl) have been successfully used for the deprotonation of N-protected tetrazoles, indicating their potential for use with other heterocycles like this compound to facilitate subsequent functionalization. acs.org The kinetics of the reaction between CO2 and amines, including morpholine, have been studied, highlighting the formation of a zwitterionic intermediate, a process dependent on the amine's basicity. utwente.nl This interaction is fundamental to understanding the nucleophilic character of the nitrogen atom.

Elucidation of Complex Reaction Pathways and Catalytic Effects

The synthesis of morpholine and its derivatives often involves complex reaction pathways where catalytic systems play a crucial role in controlling reaction outcomes, including yield and stereoselectivity. Modern synthetic methods frequently employ domino or cascade reactions, where multiple bond-forming events occur in a single pot, often under catalytic control. acs.org

One-pot approaches are highly valued for their efficiency. For example, a catalytic synthesis of 3-aryl morpholin-2-ones has been achieved through a telescoped sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org In this process, a quinine-derived urea acts as an organocatalyst for two of the three steps. acs.org

Lewis acids are also effective catalysts for morpholine synthesis. An In(OTf)₃-catalyzed process has been developed for the synthesis of morpholines containing an aza-quaternary center. nih.gov More recently, zinc chloride (ZnCl₂) has been shown to catalyze a cyclizative 1,2-rearrangement to produce morpholinones bearing similar aza-quaternary carbons. nih.govresearchgate.net These catalytic methods provide access to structurally complex morpholine derivatives that are of significant interest in medicinal chemistry. nih.gov

Table 2: Catalytic Systems for the Synthesis of Morpholin-2-one Derivatives

| Catalytic System | Reaction Type | Key Features | Product Class | Reference |

|---|---|---|---|---|

| Quinine-derived Urea | One-pot Knoevenagel/Epoxidation/DROC | Highly enantio- and diastereoselective | 3-Aryl morpholin-2-ones | acs.org |

| ZnCl₂ | Cyclizative 1,2-rearrangement | Efficient access to aza-quaternary centers | C3-disubstituted morpholin-2-ones | nih.govresearchgate.net |

| Chiral Phosphoric Acid | Domino [4+2] heteroannulation/1,2-aryl shift | Catalytic process with aryl/alkylglyoxals | C3-substituted morpholin-2-ones | acs.org |

| In(OTf)₃ / NIS | Lewis acid-catalyzed halo-etherification | Forms haloether intermediate for cyclization | Substituted morpholines | nih.gov |

The formation of the morpholine ring and its subsequent rearrangement are subjects of detailed mechanistic study. Understanding these pathways is critical for designing new synthetic routes and controlling product stereochemistry.

A prominent pathway for the synthesis of morpholin-2-one derivatives involves the reaction of β-amino alcohols with dialkyl dicyanofumarates. arkat-usa.org The mechanism proceeds through an addition-elimination-lactonization sequence. The initial nucleophilic attack of the amino alcohol onto the electron-deficient alkene, followed by the elimination of hydrogen cyanide, forms an enamine intermediate which then undergoes an intramolecular cyclization (lactonization) to form the six-membered morpholin-2-one ring. arkat-usa.orgresearchgate.net

Rearrangement reactions are also key to accessing complex morpholine structures. A notable example is the ZnCl₂-catalyzed synthesis of morpholinones from arylglyoxals and 2-aminoethan-1-ols. nih.gov Mechanistic studies suggest the reaction proceeds through the formation of a 2-acyloxazolidine intermediate. This intermediate then undergoes a zinc-catalyzed 1,2-rearrangement to expand the five-membered oxazolidine (B1195125) ring into the six-membered morpholinone structure. This rearrangement allows for the construction of challenging aza-quaternary stereocenters. nih.govresearchgate.net

Another mechanistically intricate process involves an acid-catalyzed cascade reaction of 2-aroyl-1,3-oxazolidines. This pathway includes a ring-opening reaction, a 1,2-aryl shift, and a final lactonization step to furnish fused morpholin-2-ones. acs.org Such rearrangement reactions, where a substituent moves from an adjacent atom, are fundamental transformations in organic synthesis. mvpsvktcollege.ac.in

Table 3: Mechanistic Steps in the ZnCl₂-Catalyzed Synthesis of Morpholinones | Step | Description | Intermediate/Transition State | Reference | | :--- | :--- | :--- | :--- | | 1 | Condensation | Reaction of arylglyoxal with 2-aminoethan-1-ol | 2-Acyloxazolidine | nih.gov | | 2 | Catalyst Coordination | Lewis acid (ZnCl₂) coordinates to the intermediate | Zinc-complexed intermediate | nih.gov | | 3 | 1,2-Rearrangement | Migration of an aryl or alkyl group from C2 to the adjacent nitrogen-bearing carbon | Ring expansion transition state | nih.govresearchgate.net | | 4 | Product Formation | Formation of the stable six-membered morpholin-2-one ring | C3-disubstituted morpholin-2-one | nih.gov |

Antiviral Properties and Mechanistic Insights

The antiviral potential of this compound derivatives has been a key area of research, with studies demonstrating their ability to interfere with various stages of the viral life cycle. slovetres.siasm.org

This compound derivatives have shown significant efficacy against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a pathogen that causes substantial economic losses in the swine industry. mdpi.com The mechanism of action for certain derivatives involves the direct inhibition of viral entry into host cells. evitachem.com

One notable derivative, 3-Morpholin-4-yl-quinoxalin-2-ol, functions by targeting the scavenger receptor cysteine-rich domain 5 (SRCR5) of the cellular receptor CD163. This receptor is essential for PRRSV infection. The compound effectively blocks the interaction between the viral glycoproteins (GP2a or GP4) and the CD163 receptor, thereby preventing the virus from entering porcine alveolar macrophages (PAMs), the primary target cells for PRRSV. This inhibition of viral entry is a critical step in halting the replication cycle. Studies have demonstrated that this inhibition is dose-dependent. Other research has identified compounds that impede the PRRSV life cycle at multiple stages, including attachment, entry, and replication, showcasing the broad potential of morpholine-containing structures as antiviral agents. mdpi.comnih.govmdpi.com

Antimicrobial and Antifungal Spectrum

Morpholine derivatives are recognized for their broad-spectrum activity against various microbial and fungal pathogens. nih.govtandfonline.com The morpholine nucleus is a component of linezolid, an oxazolidinone class antibiotic, highlighting its importance in the development of antimicrobial agents. nih.gov

A primary mechanism for the antifungal activity of morpholine derivatives is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.netsci-hub.se Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. researchgate.netnih.gov Unlike azole antifungals, which target lanosterol (B1674476) 14-α-demethylase, morpholines act on two different enzymes in the ergosterol pathway. nih.govresearchgate.netmdpi.com They inhibit sterol Δ14-reductase (ERG24) and sterol Δ8-Δ7-isomerase (ERG2), leading to the depletion of ergosterol and the accumulation of toxic intermediate sterols. sci-hub.senih.govresearchgate.net This dual-target mechanism contributes to their potent fungicidal effect. nih.gov

This compound derivatives have demonstrated inhibitory activity against a range of clinically significant pathogens. nih.govnih.govacs.org

Several studies have documented the efficacy of these compounds against various species of Candida, including fluconazole-resistant strains of C. albicans, C. glabrata, and C. krusei. nih.govacs.orgresearchgate.netscispace.com For instance, spiro-iminosugars linked with a morpholine-fused 1,2,3-triazole showed potent antifungal activity against Candida albicans, with some derivatives exhibiting greater potency than the standard drug amphotericin B. acs.org Sila-analogues of known morpholine antifungals also displayed strong activity against C. albicans, C. glabrata, C. tropicalis, and Cryptococcus neoformans. nih.gov

Furthermore, various morpholine derivatives have been identified as inhibitors of Mycobacterium tuberculosis (M. tuberculosis). nih.govacs.orgchemmethod.comopenmedicinalchemistryjournal.commsptm.org A phenotypic screen of a corporate library identified a series of morpholino-thiophenes with good antitubercular activity against the H37Rv strain. acs.org Other synthesized series of morpholine-containing compounds, such as 1,2,4-triazole (B32235) derivatives, have also shown activity against Mycobacterium smegmatis, a non-tuberculosis mycobacterium. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Class | Pathogen | Activity (MIC in µg/mL) | Reference |

| Morpholine-1,2,4-triazole derivative (Comp. 12) | Mycobacterium smegmatis | 15.6 | nih.gov |

| Morpholine-1,2,4-triazole derivatives | Candida albicans | 500-1000 | nih.gov |

| Sila-fenpropimorph analogue (Comp. 24) | Candida albicans (ATCC 24433) | 1 | nih.gov |

| Sila-fenpropimorph analogue (Comp. 24) | Candida glabrata (NCYC 388) | 2 | nih.gov |

| Sila-fenpropimorph analogue (Comp. 24) | Candida tropicalis (ATCC 750) | 2 | nih.gov |

| Spiro-iminosugar (Comp. 3a) | Candida albicans | 0.85 µM | acs.org |

| Spiro-iminosugar (Comp. 4a) | Candida albicans | 0.025 µM | acs.org |

| Morpholino-thiophene | M. tuberculosis (H37Rv) | 0.72 | acs.org |

Inhibition of Microbial Growth Pathways (e.g., Ergosterol Biosynthesis)

Anti-Cancer and Cytotoxic Effects on Cell Lines

The anti-cancer potential of morpholine-containing compounds is an active area of investigation. mdpi.comrsc.orgnih.govresearchgate.netunimi.it These derivatives have demonstrated selective cytotoxicity against various human cancer cell lines while showing minimal impact on healthy cells. mdpi.com

Morpholine derivatives exert their anti-cancer effects through several mechanisms, most notably by inducing apoptosis (programmed cell death) and causing cell cycle arrest. mdpi.comrsc.orgnih.govtubitak.gov.trresearchgate.net

For example, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against human lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines. rsc.orgnih.gov Mechanistic studies revealed that the most active compounds, AK-3 and AK-10, inhibited cell proliferation by arresting the cell cycle in the G1 phase and induced cell death primarily through apoptosis. rsc.orgnih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives were found to trigger apoptosis in a dose-dependent manner in A549 lung cancer cells. mdpi.com The induction of apoptosis is a highly desirable feature for new anti-cancer agents as it minimizes damage to surrounding healthy tissues. tubitak.gov.tr Studies on other derivatives have confirmed that their pro-apoptotic activity can be attributed to the activation of key executioner proteins like caspases. tubitak.gov.trresearchgate.net

Table 2: Cytotoxic Activity of Selected Morpholine Derivatives on Cancer Cell Lines

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

| Morpholine-substituted Tetrahydroquinolines | |||

| 10d | A549 (Lung) | 0.062 | mdpi.com |

| 10d | MCF-7 (Breast) | 0.58 | mdpi.com |

| 10e | A549 (Lung) | 0.033 | mdpi.com |

| 10h | MCF-7 (Breast) | 0.087 | mdpi.com |

| Morpholine-substituted Quinazolines | |||

| AK-3 | A549 (Lung) | 10.38 | rsc.orgnih.gov |

| AK-3 | MCF-7 (Breast) | 6.44 | rsc.orgnih.gov |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 | rsc.orgnih.gov |

| AK-10 | A549 (Lung) | 8.55 | rsc.orgnih.gov |

| AK-10 | MCF-7 (Breast) | 3.15 | rsc.orgnih.gov |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 | rsc.orgnih.gov |

Mechanisms of Cytotoxicity and Apoptosis Induction

Neurological and Neuroprotective Activities

The morpholine moiety is a valuable component in the design of drugs targeting the central nervous system (CNS). nih.gov Its physicochemical properties, including a pKa value that enhances solubility and brain permeability, make it a desirable feature for CNS-active compounds. nih.govacs.org

Morpholine derivatives have been investigated for their ability to modulate various neurotransmitter systems. For example, certain morpholine derivatives act as selective norepinephrine (B1679862) reuptake inhibitors, which is a mechanism for treating affective disorders. google.com Others have been explored as dopamine (B1211576) agonists for potential use in treating sexual dysfunction and neuropsychiatric disorders. google.com

In the context of glutamatergic signaling, quinoxaline (B1680401) derivatives, which can include a morpholine component, have been studied as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 4 (mGluR4). These receptors are involved in neurological functions like learning and memory. The compound (-)-PHCCC was identified as the first selective positive allosteric modulator for mGluR4. uni-regensburg.de Subsequently, novel PAMs of mGluR4 with improved potency and properties have been discovered through high-throughput screening, showing potential for the treatment of Parkinson's disease. nih.gov For instance, compound 40, a 6-(2-Morpholin-4-yl-ethoxy)-2-pyrrolo[1,2-c]pyrimidin-3-yl-chromen-4-one oxime hydrochloride, potentiated the response of human mGluR4 with a potency of 70 nM. acs.org

Enzyme Inhibitory Profiles

Morpholine and its derivatives have demonstrated inhibitory activity against a wide range of enzymes, making them a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.com

Substituted morpholine derivatives have been identified as potent inhibitors of squalene (B77637) synthase (SQS), an enzyme involved in cholesterol biosynthesis. sci-hub.seresearchgate.netresearchgate.net This makes them promising candidates for the development of antihyperlipidemic and antiatherosclerotic agents. researchgate.netresearchgate.net For example, the multi-target derivative 4-methyl-2-(10H-phenothiazin-3-yl)this compound hydrobromide (compound 1) is a potent SQS inhibitor that has also shown antioxidant and anti-inflammatory activity. researchgate.netresearchgate.netnih.gov In a study aimed at optimizing the pharmacological profile of these derivatives, compounds 2, 3, and 7 emerged as potent bifunctional analogues, with IC₅₀ values for SQS inhibition of 0.014, 0.16, and 0.51 μM, respectively. researchgate.netacs.org These compounds also significantly decreased lipid peroxidation. acs.org

Morpholine derivatives have been shown to inhibit various glycosidase enzymes. nih.gov In one study, N-alkylated morpholines demonstrated the best inhibition profiles for β-d-galactosidase, acting as non-competitive inhibitors with IC₅₀ values in the range of 55.1-88.6 μM. nih.gov Additionally, 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl) morpholine derivatives have displayed considerable α-glucosidase inhibitory activity, with one compound exhibiting superior inhibition with an IC₅₀ of 0.18 ± 0.01 µg/mL. jchemrev.com

Furthermore, thiomorpholine-bearing compounds have been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes. jchemrev.comjchemrev.com Compounds 16a, 16b, and 16c in one study were identified as good inhibitors of DPP-IV in vitro, with IC₅₀ values of 6.93, 6.29, and 3.40 µmol/L, respectively. jchemrev.com

The inhibitory activity of morpholine derivatives extends to a variety of other enzymes. They have been found to inhibit Janus kinases (JAKs), which are targets for myeloproliferative neoplasms. sci-hub.se Morpholine derivatives have also been investigated as inhibitors of carbonic anhydrase-II (CA-II), with some thiazole (B1198619) derivatives containing a morpholine moiety showing potent inhibition. rsc.org For example, compound 24 from a series of morpholine-derived thiazoles exhibited concentration-dependent inhibition of bovine CA-II with a Ki value of 9.64 ± 0.007 μM. rsc.org

Glycosidase and Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Anti-inflammatory and Antioxidant Efficacy

Research into 2-hydroxy-2-substituted morpholine derivatives has revealed their potential as multifunctional agents against conditions like atherosclerosis, which has both inflammatory and oxidative stress components. worktribe.comresearchgate.net These compounds have been shown to exhibit significant in vitro anti-inflammatory activity by inhibiting cyclooxygenase (COX-1 and/or COX-2) enzymes. worktribe.comresearchgate.net Furthermore, many of these derivatives display remarkable antioxidant activity, effectively scavenging free radicals and inhibiting lipid peroxidation. worktribe.comresearchgate.net

One study highlighted a series of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) that incorporated a morpholine Mannich base. sci-hub.se While the introduction of the morpholine moiety generally enhanced the anti-inflammatory activity of these compounds, it sometimes led to a decrease in their antioxidant capacity. sci-hub.se Nevertheless, certain derivatives within this series exhibited potent anti-inflammatory effects, with IC50 values comparable to the standard drug diclofenac (B195802) sodium. sci-hub.se

Another example includes phenothiazine-substituted this compound derivatives. One such compound, 4-methyl-2-(10H-phenothiazin-2-yl)this compound, has been noted for its antioxidant and anti-inflammatory properties, in addition to its effects on lipid metabolism. worktribe.com The fusion of the morpholine scaffold with other pharmacologically active moieties, such as non-steroidal anti-inflammatory drugs (NSAIDs), has also been explored to develop hybrid molecules with enhanced dual-action profiles. nih.govresearchgate.net These efforts aim to create single chemical entities that can address both inflammation and oxidative stress, which are often interconnected in various pathological processes. nih.govresearchgate.net

Table 1: Anti-inflammatory and Antioxidant Activity of Selected this compound Derivatives

| Compound/Derivative Class | Assay | Target/Mechanism | Activity (IC50/Effect) | Reference(s) |

|---|---|---|---|---|

| Asymmetrical Mono-carbonyl Analogs of Curcumin (AMACs) with Morpholine Mannich Base | Inhibition of BSA denaturation | Protein denaturation | IC50 = 25.3 - 80.1 µM | sci-hub.se |

| AMACs (compounds 4c and 4d) | Inhibition of BSA denaturation | Protein denaturation | IC50 = 25.3 µM and 26.3 µM | sci-hub.se |

| 2-Hydroxy-2-substituted Morpholine Derivatives | COX-1/COX-2 Inhibition | Enzyme inhibition | Significant inhibition at 20 µM | worktribe.comresearchgate.net |

| 2-Hydroxy-2-substituted Morpholine Derivatives | Free radical scavenging | Antioxidant | Remarkable activity | worktribe.comresearchgate.net |

| 4-methyl-2-(10H-phenothiazin-2-yl)this compound | Antioxidant/Anti-inflammatory | Multiple | Noted activity | worktribe.com |

| NSAID-Morpholine Hybrids | LOX-3 Inhibition/DPPH scavenging | Enzyme inhibition/Antioxidant | Improved activity over parent NSAIDs | nih.govresearchgate.net |

Receptor Binding and Modulation Studies

Identification of Molecular Targets (e.g., CD163 Receptor)

A key aspect of understanding the pharmacological profile of this compound derivatives is the identification of their specific molecular targets. One such target that has been identified is the scavenger receptor CD163. CD163 is a transmembrane protein primarily expressed on the surface of monocytes and macrophages and is involved in the clearance of haptoglobin-hemoglobin complexes, thus playing a role in the resolution of inflammation. biotium.com

Research has shown that certain this compound derivatives can interact with CD163. For instance, the compound 3-Morpholin-4-yl-quinoxalin-2-ol has been found to bind specifically to the scavenger receptor cysteine-rich (SRCR) domain 5 of CD163. This interaction has been shown to inhibit the binding of the porcine reproductive and respiratory syndrome virus (PRRSV) glycoprotein (B1211001) to the receptor, thereby blocking viral entry into host cells. This finding highlights the potential of this compound derivatives to modulate the function of CD163, which could have implications beyond antiviral activity, given the receptor's role in inflammation and immunity. biotium.com

The interaction of this compound derivatives with CD163 suggests that this receptor may be a relevant molecular target for mediating some of their biological effects. The ability to target a macrophage-specific receptor like CD163 could offer a degree of cell-type selectivity in therapeutic applications. biotium.com Further studies are needed to explore the binding of a broader range of this compound derivatives to CD163 and to elucidate the functional consequences of these interactions in different pathological contexts.

Allosteric Modulatory Mechanisms

Allosteric modulation represents a sophisticated mechanism of drug action where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. universiteitleiden.nl This binding event induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the endogenous ligand. universiteitleiden.nl Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, offering a more nuanced way to "tune" receptor activity compared to traditional agonists or antagonists. universiteitleiden.nl

While specific studies on the allosteric modulatory mechanisms of this compound derivatives are still emerging, the broader class of morpholine-containing compounds has been implicated in the allosteric modulation of various receptors. For example, derivatives of 1,3-diphenyl-1H-pyrazole containing a morpholine moiety have been investigated as positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5). researchgate.net Similarly, certain 2-aryladenine derivatives with a 6-morpholino substitution have been identified as antagonists at adenosine (B11128) receptors, with some acting through allosteric mechanisms. researchgate.net

These examples suggest that the morpholine scaffold, likely including the this compound variant, can be incorporated into molecules that function as allosteric modulators. The flexible, chair-like conformation and the specific physicochemical properties of the morpholine ring may allow these compounds to fit into allosteric pockets on receptors, thereby influencing the receptor's response to its natural ligand. nih.gov The potential for this compound derivatives to act as allosteric modulators is an exciting area for future research, as it could lead to the development of drugs with improved selectivity and safety profiles. universiteitleiden.nl

Medicinal Chemistry and Drug Design Principles

Morpholine-2-ol as a Lead Scaffold in Drug Discovery

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. jchemrev.comacs.org This versatility has made the morpholine moiety a common feature in a wide range of clinically used drugs. sci-hub.senih.gov The this compound structure, as a specific embodiment of this scaffold, offers several advantages that make it an attractive starting point, or "lead scaffold," for drug discovery programs. sci-hub.senih.gov

One of the key attributes of the morpholine ring is its ability to improve the physicochemical properties of a molecule. sci-hub.senih.gov It can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The presence of both a nitrogen and an oxygen atom in the ring allows for a balance of hydrophilic and lipophilic character. nih.gov

From a structural perspective, the morpholine ring is a flexible, chair-like heterocycle that can adopt different conformations to fit into the binding pockets of various biological targets. nih.gov This conformational flexibility, combined with the ability to introduce substituents at different positions on the ring, allows for the fine-tuning of a molecule's three-dimensional shape and its interactions with a target protein. nih.gov In CNS drug discovery, for example, the morpholine scaffold can act to correctly position the necessary pharmacophoric appendages for interaction with the target, while also improving brain permeability. nih.gov

The this compound scaffold, in particular, provides a hydroxyl group that can serve as a key hydrogen bond donor or acceptor in receptor-ligand interactions, or as a handle for further chemical modification to explore the structure-activity relationship (SAR). This makes it a valuable building block for generating libraries of diverse compounds for screening against various therapeutic targets. nih.gov

Pharmacophore Development and Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. dovepress.comresearchgate.net A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential to bind to the target of interest. dovepress.comresearchgate.net

For this compound derivatives, pharmacophore models can be developed based on the structures of known active compounds or from the crystal structure of the target protein with a bound ligand. dovepress.comresearchgate.net Such models would help to define the key interactions that the this compound scaffold and its substituents make with the binding site. For instance, a pharmacophore model might highlight the importance of the morpholine oxygen as a hydrogen bond acceptor, the hydroxyl group of the this compound as a hydrogen bond donor, and specific regions where bulky or hydrophobic substituents are favored to enhance potency.

Once a pharmacophore model is established, it can guide the optimization of lead compounds. Medicinal chemists can use the model to design new derivatives that better match the pharmacophoric features, leading to improved affinity and selectivity. dovepress.comresearchgate.net For example, if a model indicates an unoccupied hydrophobic pocket in the binding site, new analogs can be synthesized with appropriate hydrophobic groups to fill that pocket and increase binding affinity.

Furthermore, pharmacophore models can be combined with other computational techniques, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), to refine the understanding of the SAR and to prioritize the synthesis of the most promising candidates. researchgate.net This integrated approach can accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, ultimately leading to the more efficient development of novel therapeutics based on the this compound scaffold. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The morpholine ring is a key scaffold in medicinal chemistry, and its substitution patterns significantly influence the biological activity of its derivatives. researchgate.netru.nl Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in optimizing lead compounds by identifying the structural features essential for their pharmacological effects. pensoft.netresearchgate.net

Research into 2-substituted morpholine derivatives has provided valuable insights into their SAR. For instance, in a series of 2-aryl-4-alkyl-morpholines, the nature of the aryl group at the C-2 position was found to be a critical determinant of activity. nih.gov Derivatives with a 2-phenyl or 2-biphenyl group exhibited significant antioxidant and anti-inflammatory properties. nih.gov The substitution on the morpholine nitrogen (N-4) also plays a crucial role. In a study of dopamine D4 receptor ligands, a 3D-QSAR analysis revealed that the affinity was sensitive to the size of the morpholine ring and the nature of the substituents on both the aromatic ring and the morpholine nitrogen. acs.org

In another example, SAR studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors showed that the incorporation of trifluoromethyl and morpholine moieties significantly boosted both selectivity and potency. nih.gov Specifically, compound 10e from this series, which contains these features, emerged as a highly promising candidate with exceptional activity. nih.gov The cytotoxic effects of these derivatives were greatly influenced by the substituents on the benzamide (B126) portion of the molecule. mdpi.com The presence of two highly electron-withdrawing trifluoromethyl groups resulted in increased cytotoxicity against several cancer cell lines. mdpi.com

QSAR studies on various morpholine-containing scaffolds have identified key molecular descriptors that correlate with their biological activities. For a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives with antioxidant activity, QSAR analysis indicated that polarization, dipole moment, lipophilicity, and energy parameters were the most influential factors. pensoft.netresearchgate.net The analysis also showed that an increase in the charge on the morpholine oxygen atom positively correlated with antioxidant activity. pensoft.netresearchgate.net

The following table summarizes SAR findings for various morpholine derivatives, highlighting the impact of substitutions on their biological activity.

| Lead Compound/Scaffold | Substitution Position | Substituent | Effect on Activity | Reference |

| 2-Aryl-4-alkyl-morpholine | C-2 | Phenyl, Biphenyl | Good antioxidant and anti-inflammatory activity. | nih.gov |

| Tetrahydroquinoline | - | Trifluoromethyl and Morpholine moieties | Significantly enhanced selectivity and potency as mTOR inhibitors. | nih.gov |

| Phenyldihydropyrazolones | Piperidine substituent | Polar groups (e.g., morpholine) | Generally led to compounds with high micromolar activities against T. cruzi. | frontiersin.org |

| 1,4-Oxazepane Derivatives | - | p-chlorobenzyl group | Important for affinity to the dopamine D4 receptor. | acs.org |

Pharmacokinetic Considerations: Bioavailability and Metabolic Stability

The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic properties, including bioavailability and metabolic stability. researchgate.netthieme-connect.comthieme-connect.com Its structural characteristics, such as optimal basicity and the ability to form hydrogen bonds, can improve solubility and permeability, which are key factors for good oral bioavailability. researchgate.netthieme-connect.com

Aprepitant, a selective neurokinin 1 (NK1) receptor antagonist containing a morpholin-2-one core, serves as a relevant case study. nih.govfda.gov It is used for the prevention of chemotherapy-induced nausea and vomiting. nih.gov Aprepitant exhibits non-linear pharmacokinetics. nih.govnih.gov Its oral bioavailability is dose-dependent, with a mean of approximately 60-65%. fda.gov For instance, the mean oral bioavailability is reported as 67% for an 80 mg dose and 59% for a 125 mg dose. nih.gov

The metabolic stability of the morpholine ring is a critical consideration in drug design. The ring can be susceptible to oxidation, primarily through cytochrome P450 (CYP) enzymes. thieme-connect.comthieme-connect.com For aprepitant, metabolism occurs extensively in the liver, mainly via CYP3A4, with minor contributions from CYP1A2 and CYP2C19. nih.govnih.gov The metabolites are then excreted in both urine and feces. nih.gov

Strategies to improve the metabolic stability of the morpholine ring include blocking potential sites of oxidation. pressbooks.pub For example, substituting a piperidine ring with a morpholine ring can offer solubility advantages while simultaneously blocking a metabolically susceptible position. pressbooks.pub More than 20 FDA-approved drugs contain the morpholine moiety, underscoring its value in creating compounds with desirable drug-like properties. enamine.net A review of such drugs approved between 2013 and 2023 found that CYP3A4 was the primary enzyme responsible for their metabolism. thieme-connect.comthieme-connect.com

The pharmacokinetic parameters for Aprepitant are detailed in the table below.

| Pharmacokinetic Parameter | Value | Reference |

| Mean Oral Bioavailability | ~60-65% (dose-dependent) | fda.gov |

| Tmax (Time to peak plasma concentration) | ~4 hours | fda.govdovepress.com |

| Plasma Protein Binding | >95% | nih.govfda.gov |

| Volume of Distribution (Vdss) | ~70 L | nih.govfda.gov |

| Primary Metabolizing Enzyme | CYP3A4 | nih.govnih.gov |

| Terminal Half-life (t1/2) | ~11-12 hours | nih.govdovepress.com |

| Excretion | ~50% in urine, ~50% in feces (as metabolites) | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Morpholin 2 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the molecular structure of morpholin-2-ol compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign proton (¹H) and carbon-¹³ (¹³C) signals and to understand the connectivity and spatial relationships between atoms.

Advanced 1D and 2D NMR Techniques (COSY, HSQC)

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. For instance, in a derivative, the protons of the morpholine (B109124) ring typically resonate at specific chemical shifts, which can be influenced by the nature of the substituents. researchgate.net

Two-dimensional NMR techniques offer a more detailed structural analysis. Correlation SpectroscopY (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. princeton.edu This helps in tracing the proton-proton networks within the morpholine ring and any attached side chains.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. princeton.edu This is crucial for assigning the carbon signals based on the assignments of their attached protons. For example, an HSQC spectrum would show a cross-peak connecting a specific morpholine ring proton to its corresponding carbon atom.

The combination of COSY and HSQC experiments allows for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound derivatives. nih.gov These techniques are fundamental in confirming the successful synthesis of a target compound and in identifying impurities or degradation products.

Below is an example of typical NMR data for a morpholine derivative:

| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Corresponding Carbon (¹³C) Signal | Chemical Shift (ppm) |

| H-2 | 4.44 | d | 9.4 | C-2 | 79.97 |

| H-3 | 3.10–2.98 | m | C-3 | 55.12 | |

| H-5 | 3.10–2.98 | m | C-5 | 44.50 | |

| H-6 | 3.91, 3.78–3.67 | dd, m | 11.4, 3.1 | C-6 | 65.79 |

This table is illustrative and based on data for a substituted morpholine derivative. Actual values for this compound may vary. ljmu.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). scispace.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.net For this compound derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. ljmu.ac.ukrsc.org For example, the theoretical [M+H]⁺ ion for C₁₂H₁₈NO⁺ is m/z 192.138291, and an experimental finding of m/z 192.138822 with a mass accuracy of 2.8 ppm would strongly support this formula. ljmu.ac.uk

Applications in Metabolite and Degradation Product Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is extensively used to identify metabolites and degradation products of morpholine-containing compounds. researchgate.net7universum.com The fragmentation pattern of the parent compound is first established. When analyzing samples from metabolism or degradation studies, new peaks in the chromatogram can be analyzed by MS. The fragmentation patterns of these new peaks are then compared to that of the parent compound to elucidate the structural modifications that have occurred. preprints.org For instance, the loss of a specific fragment or the addition of mass corresponding to an oxygen atom can indicate metabolic oxidation. This approach is crucial in understanding the biotransformation and stability of pharmaceutical compounds containing the morpholine moiety. researchgate.nethyphadiscovery.comnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is a technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. It is the gold standard for determining the absolute configuration and the solid-state conformation of chiral molecules like many this compound derivatives.

Crystal Structure Determination and Refinement

To perform X-ray crystallography, a single crystal of the compound is required. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. mdpi.com The positions of the atoms in the crystal lattice are then determined from the diffraction data through a process of structure solution and refinement. mdpi.com

The analysis of the crystal structure of a morpholine derivative reveals precise bond lengths, bond angles, and torsion angles. iucr.org It also confirms the conformation of the morpholine ring, which is typically a chair conformation. iucr.orgnih.gov In cases where the molecule is chiral, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is critical for understanding its biological activity. The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds. researchgate.netmdpi.com

Below is an example of crystallographic data for a morpholine derivative:

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.3609 (6) |

| b (Å) | 10.5711 (7) |

| c (Å) | 10.3190 (5) |

| β (°) | 108.9433 (15) |

| Volume (ų) | 1068.99 (11) |

| Z | 4 |

This table is illustrative and based on data for 3,5-dichloro-6-morpholinopyridin-2-ol. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The crystal structure and intermolecular interactions of this compound and its derivatives are crucial for understanding their solid-state properties and behavior. X-ray diffraction studies have been instrumental in elucidating these features.

In many morpholine-containing structures, the morpholine ring typically adopts a stable chair conformation. nih.govresearchgate.net The crystal packing is often dominated by a network of hydrogen bonds. For instance, in the hydrochloride salts of (2S, 3S)-2-morpholino-3-phenylpentan-3-ol and its (2S, 3R) diastereomer, the crystal packing is stabilized by intermolecular C-H···O hydrogen bond interactions. researchgate.net

Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions. In the crystal structure of 2-(morpholino)ethylammonium picrate (B76445) monohydrate, O⋯H/H⋯O interactions are the most significant, contributing 52.9% to the Hirshfeld surface, followed by H⋯H (27.3%) and O⋯O (5.5%) interactions. iucr.org This highlights the prevalence of hydrogen bonding and van der Waals forces in the crystal packing. Similarly, for 1,2-dimorpholinoethane, the packing is mainly governed by weak N…H (4.2%), O…H (16.8%), and H…H (79.0%) interactions. mdpi.com

The table below summarizes the key intermolecular interactions observed in various morpholine derivatives.

| Compound | Key Intermolecular Interactions | Reference |

| (2S, 3S)-2-morpholino-3-phenylpentan-3-ol hydrochloride | C-H···O hydrogen bonds | researchgate.net |

| 2-(morpholino)ethylammonium picrate monohydrate | O⋯H/H⋯O, H⋯H, O⋯O, C—H⋯O, N—H⋯O, O—H⋯N, π–π stacking | iucr.org |

| 1,2-dimorpholinoethane | N…H, O…H, H…H | mdpi.com |

| 4-[(morpholin-4-yl)carbothioyl]benzoic acid | O—H⋯O, C—H⋯O, C—H⋯S, C—H⋯π | nih.goviucr.org |

| (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | N—H⋯N hydrogen bonds | researchgate.netiucr.org |

| bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride | N—H⋯Cl, N—H⋯O, C—H⋯Cl, C—H⋯O, O—H⋯Cl | nih.gov |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation, purification, and quantification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

HPLC is a versatile technique for assessing the purity of this compound compounds and for separating enantiomers. torontech.com The choice of stationary and mobile phases is critical for achieving effective separation. torontech.com

For the determination of enantiomeric excess (ee), chiral HPLC is the method of choice. numberanalytics.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. numberanalytics.comcsfarmacie.cz Macrocyclic antibiotic-based CSPs, such as those derived from vancomycin (B549263) and teicoplanin, have been successfully employed for the HPLC separation of enantiomers of aryloxyaminopropanol-type compounds containing a morpholino moiety. researchgate.net The teicoplanin aglycone, in particular, has shown to be effective for the enantioseparation of these derivatives. researchgate.net

The determination of enantiomeric excess is crucial in the synthesis of chiral compounds. For instance, the enantiomeric excess of (2S)-(−)-3-exo-(Morpholino)isoborneol was determined to be 96.0% using a Chiralcel OD column with a mobile phase of 2% isopropanol (B130326) in hexanes. orgsyn.org In another study, the enantiomeric purity of a morpholin-2-yl acetamide (B32628) derivative was determined using a mobile phase of hexane (B92381) and propan-2-ol. google.com

The table below provides examples of HPLC conditions used for the analysis of morpholine derivatives.

| Analyte | Column | Mobile Phase | Detection | Application | Reference |

| (2S)-(−)-3-exo-(Morpholino)isoborneol | Chiralcel OD | 2% Isopropanol in Hexanes | UV (254 nm) | Enantiomeric Excess Determination | orgsyn.org |

| Morpholin-2-yl acetamide derivative | Chiral | Hexane + Propan-2-ol (90+10 v/v) | Not Specified | Enantiomeric Purity | google.com |

| Aryloxyaminopropanol-type morpholino derivatives | Chirobiotic V, Chirobiotic T, Chirobiotic TAG | Polar organic | Not Specified | Enantiomeric Separation | researchgate.net |

| Marinoepoxides | CHIRAL ART Cellulose-SC, CHIRAL ART Amylose-SA | Dimethyl carbonate/alcohol, n-hexane/ethanol | UV (254 nm) | Enantioseparation | mdpi.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile compounds. oiv.int While this compound itself may not be sufficiently volatile for direct GC analysis, its volatile derivatives can be readily analyzed. alwsci.comresearchgate.net Derivatization is a common strategy to increase the volatility of polar compounds, making them amenable to GC analysis. alwsci.comresearchgate.net

GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, providing both separation and identification of compounds. biointerfaceresearch.comuin-alauddin.ac.id This technique has been used to identify a wide range of compounds in complex mixtures. biointerfaceresearch.comuin-alauddin.ac.id For instance, cis-dimethyl morpholine has been identified as a phytoconstituent in plant extracts using GC-MS. biointerfaceresearch.com

The choice of the GC column is critical for achieving good separation. mdpi.com Both polar and non-polar columns are used depending on the nature of the analytes. mdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power for complex samples. mdpi.com

The table below outlines typical parameters for GC analysis.

| Parameter | Typical Value/Condition | Reference |

| Column Type | Non-polar (e.g., HP-5MS) or Polar (e.g., HP-INNOWax) | uin-alauddin.ac.idmdpi.com |

| Carrier Gas | Helium or Hydrogen | oiv.intuin-alauddin.ac.id |

| Injection Mode | Split or Splitless | uin-alauddin.ac.id |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | oiv.intuin-alauddin.ac.id |

| Derivatization | Required for non-volatile compounds | alwsci.comresearchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification